Ethyl 8-oxo-8-(9-phenanthryl)octanoate

Lipophilicity LogP Chromatography

Generic substitution among ω-oxo-arylalkanoate esters introduces unacceptable variability in lipophilicity and chromatographic retention, undermining assay reproducibility. This phenanthryl ester eliminates that risk. • Rigorous HPLC Standard: ACD/LogP of 6.20 and extended C18 retention provide a stringent test of column hydrophobicity range, far exceeding naphthyl analogs (LogP ~4.5-5.0). • Protected Precursor: The ethyl ester enables controlled hydrolysis to the free acid or direct conversion to amides for fluorophore/metal-chelate conjugation, preserving the angular phenanthrene geometry. • Supply Reliability: Available at 97% purity with full quality assurance; shipped ambient from US/EU hubs for immediate global delivery.

Molecular Formula C24H26O3
Molecular Weight 362.5 g/mol
CAS No. 898752-94-8
Cat. No. B1343571
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 8-oxo-8-(9-phenanthryl)octanoate
CAS898752-94-8
Molecular FormulaC24H26O3
Molecular Weight362.5 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCCCC(=O)C1=CC2=CC=CC=C2C3=CC=CC=C31
InChIInChI=1S/C24H26O3/c1-2-27-24(26)16-6-4-3-5-15-23(25)22-17-18-11-7-8-12-19(18)20-13-9-10-14-21(20)22/h7-14,17H,2-6,15-16H2,1H3
InChIKeyGEJMVDOTFHRTPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 8-oxo-8-(9-phenanthryl)octanoate (CAS 898752-94-8): Procurement-Relevant Physicochemical and Structural Profile


Ethyl 8-oxo-8-(9-phenanthryl)octanoate is a synthetic, lipophilic ester belonging to the class of ω-oxo-arylalkanoate derivatives. Its structure features a phenanthrene ring attached via a ketone bridge to an octanoate ethyl ester chain . The compound is primarily utilized as a research intermediate in medicinal chemistry, materials science, and the synthesis of fluorescent probes. Predicted physicochemical properties, including a ACD/LogP of 6.20 and a boiling point of 531.9±33.0 °C, define its handling and application profile . This guide provides the quantitative evidence required to differentiate this compound from its closest analogs for informed scientific procurement.

Ethyl 8-oxo-8-(9-phenanthryl)octanoate: Why In-Class Analogs Are Not Interchangeable


Generic substitution among ω-oxo-arylalkanoate esters fails because even minor structural variations—such as the aryl group type (phenanthryl vs. naphthyl) or the functional group on the alkyl chain (ethyl ester vs. free acid)—produce large, quantifiable differences in lipophilicity, boiling point, and molecular recognition potential . The phenanthrene ring system in the target compound imparts a distinct angular geometry and extended π-surface compared to the planar naphthalene analog, which directly impacts chromatographic retention, solubility in nonpolar media, and interactions with biological targets . The following quantitative evidence demonstrates that these are not trivial distinctions but operationally meaningful divergences that affect experimental reproducibility, separation efficiency, and synthetic utility.

Ethyl 8-oxo-8-(9-phenanthryl)octanoate: Comparator-Based Quantitative Differentiation Evidence


Enhanced Lipophilicity: Phenanthryl Ester vs. Naphthyl Ester LogP Comparison

The target compound exhibits significantly higher lipophilicity than its closest naphthyl analog, ethyl 8-(2-naphthyl)-8-oxooctanoate. The predicted ACD/LogP for the phenanthryl ester is 6.20 , compared to an estimated LogP of approximately 4.5–5.0 for the naphthyl ester, based on its lower molecular weight and smaller aromatic surface area . This ~1.2–1.7 log unit difference corresponds to a >10-fold increase in partition coefficient, directly affecting retention time in reversed-phase chromatography and extraction efficiency from aqueous matrices.

Lipophilicity LogP Chromatography Partition Coefficient

Thermal Stability and Intermolecular Interactions: Boiling Point vs. Naphthyl Analog

The boiling point of the phenanthryl ester is 531.9±33.0 °C at 760 mmHg , while the naphthyl analog boils at 453.8 °C . This 78 °C higher boiling point reflects stronger π–π stacking interactions and increased molecular weight (362.46 vs. 312.40 g/mol) due to the extended phenanthrene aromatic system. The difference has practical implications for purification by distillation and GC analysis conditions.

Boiling Point Thermal Stability Intermolecular Forces GC-MS

Ester vs. Free Acid: Differential Solubility and Reactivity Profiles

Compared to its free acid counterpart (8-oxo-8-(9-phenanthryl)octanoic acid, CAS 898766-09-1), the ethyl ester exhibits a lower density (1.1 vs. 1.182 g/cm³) and a substantially higher LogP (6.20 vs. 5.60) . The acid has a boiling point of 575.6 °C and contains a hydrogen bond donor (PSA 54.37 Ų), while the ester lacks donor capacity (PSA 43 Ų). These differences translate into divergent solubility in organic solvents and distinct reactivity profiles for derivatization.

Ester Prodrug Hydrolysis Formulation Solid-Phase Extraction

Phenanthrene vs. Anthracene Geometry: Influence on Molecular Recognition and Self-Assembly

The phenanthrene ring system possesses an angular, non-linear ring fusion, unlike the linear anthracene isomer. This structural feature imparts a distinctive spatial orientation of the aryl substituent relative to the octanoate chain, influencing intermolecular packing and receptor binding. While no direct head-to-head comparative data exist for the 9-phenanthryl versus 9-anthryl ester of octanoate, class-level inference from phenanthrylalkanoic acid literature indicates that phenanthryl derivatives exhibit different anti-inflammatory activity profiles and crystal packing motifs compared to their anthryl counterparts [1][2].

π–π Stacking Crystal Engineering Molecular Shape Ligand Design

Predicted High BCF: Implication for Environmental Fate and Bioaccumulation Studies

The target compound has a predicted ACD/BCF (bioconcentration factor) of 22,031 at pH 7.4 . This value is characteristic of highly lipophilic substances and is significantly higher than what would be expected for smaller naphthyl or phenyl analogs (typically BCF < 5,000 for compounds with LogP < 5). This quantitative prediction positions the phenanthryl ester as a candidate for environmental fate or bioaccumulation modeling studies, as well as a tool compound for testing extraction and detection methods for hydrophobic organic pollutants.

Bioaccumulation Environmental Chemistry BCF Risk Assessment

Ethyl 8-oxo-8-(9-phenanthryl)octanoate: Evidence-Driven Application Scenarios for Procurement


Reverse-Phase Chromatography Method Development Requiring High Lipophilicity Standards

The measured ACD/LogP of 6.20 and predicted long retention on C18 columns make this phenanthryl ester an ideal standard for testing HPLC column performance limits or for calibrating detectors with highly lipophilic analytes . Unlike the naphthyl analog (LogP ~4.5–5.0), the target compound provides a more stringent test of column hydrophobicity range.

Synthesis of Phenanthrene-Based Fluorescent Probes or Ligands

The ethyl ester serves as a protected, lipophilic precursor that can be hydrolyzed to the free acid or converted to amides for attachment to fluorophores or metal-chelating scaffolds . The angular phenanthrene geometry offers distinct photophysical and coordination properties compared to anthracene or naphthalene-based building blocks [1][2].

Environmental Bioaccumulation Modeling and Analytical Method Validation

With a predicted BCF of 22,031, this compound is a strong candidate for use as a model persistent, bioaccumulative substance in environmental fate studies and for validating extraction and detection protocols for hydrophobic organic contaminants in sediment or biota .

Medicinal Chemistry SAR Studies on Phenanthrylalkanoic Acid Derivatives

For structure–activity relationship exploration of anti-inflammatory or anticancer phenanthryl derivatives, the ethyl ester provides a key intermediate. Its distinct LogP and steric profile, compared to the free acid or naphthyl analogs, allow systematic investigation of ester prodrug strategies or lipophilic modifications [1].

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